

Application Notes and Protocols for 1-Benzyl-4-phenylpiperidine-4-carbonitrile

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Compound of Interest

Compound Name: **1-Benzyl-4-phenylpiperidine-4-carbonitrile**

Cat. No.: **B1218003**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **1-Benzyl-4-phenylpiperidine-4-carbonitrile** is a research chemical. Its physiological and toxicological properties are not fully known. All handling and experiments should be conducted in a controlled laboratory setting by qualified professionals, adhering to all applicable safety guidelines and regulations. This document is intended for informational and research purposes only and does not constitute an endorsement for human or veterinary use.

Introduction and Chemical Profile

1-Benzyl-4-phenylpiperidine-4-carbonitrile is a versatile chemical intermediate belonging to the phenylpiperidine class of compounds.^[1] Its structure, featuring a piperidine ring substituted with benzyl, phenyl, and nitrile groups, serves as a crucial scaffold in medicinal chemistry.^[2] This compound is primarily utilized as a precursor in the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system (CNS).

Property	Value	Reference
IUPAC Name	1-benzyl-4-phenylpiperidine-4-carbonitrile	[3]
Synonyms	1-Benzyl-4-cyano-4-phenylpiperidine	[3]
CAS Number	56243-25-5 (Free Base), 71258-18-9 (HCl Salt)	[3][4]
Molecular Formula	C ₁₉ H ₂₀ N ₂ (Free Base), C ₁₉ H ₂₁ ClN ₂ (HCl Salt)	[3][4]
Molecular Weight	276.38 g/mol (Free Base), 312.84 g/mol (HCl Salt)	[2][4]
Storage	Store at room temperature in an inert atmosphere.	[4]

Application Notes

Intermediate in Opioid Analgesic Synthesis

The phenylpiperidine scaffold is a cornerstone for a major class of synthetic opioids.[\[1\]](#) **1-Benzyl-4-phenylpiperidine-4-carbonitrile** serves as a key precursor for potent analgesics, including pethidine and analogs of fentanyl.[\[5\]](#) The nitrile group (–C≡N) is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, enabling the synthesis of diverse derivatives.[\[6\]\[7\]](#)

- Pethidine Synthesis: The core structure is a direct precursor to pethidine (Meperidine) through hydrolysis of the nitrile to a carboxylic acid, followed by esterification.[\[5\]](#)
- Fentanyl Analogs: The structure is related to the 4-anilidopiperidine core of fentanyl.[\[8\]](#) While not a direct precursor to fentanyl itself, its synthesis pathways and chemical manipulations are highly relevant to the development of fentanyl-class molecules.[\[6\]\[9\]](#) Research in this area focuses on creating dual-acting ligands, for example, by targeting both the mu-opioid receptor (MOR) for analgesia and the sigma-1 receptor (σ1R) to potentially mitigate opioid-related side effects like dependence and respiratory depression.[\[10\]](#)

Scaffold for CNS Drug Discovery

The 1-benzylpiperidine motif is a privileged structure for developing agents targeting CNS disorders beyond pain.[\[11\]](#) Its derivatives have been investigated for a range of neuropharmacological activities.

- **Neurodegenerative Diseases:** Derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease.[\[12\]](#) Research has focused on designing dual-target inhibitors that can, for instance, inhibit acetylcholinesterase (AChE) to increase acetylcholine levels in the brain and modulate other targets like the serotonin transporter (SERT).[\[12\]](#)[\[13\]](#)
- **Neuroprotective Agents:** Phenylpiperidine derivatives have been explored as ligands for the sigma-1 ($\sigma 1$) receptor, which is implicated in neuroprotection.[\[14\]](#)[\[15\]](#) Ligands of this receptor have shown promise in animal models of focal cerebral ischemia, suggesting a potential therapeutic avenue for stroke.[\[14\]](#) The benzyl group can enhance lipophilicity, which may improve penetration of the blood-brain barrier, a critical factor for CNS-acting drugs.[\[16\]](#)

Analytical Reference Standard

In the synthesis of potent opioids like fentanyl, **1-Benzyl-4-phenylpiperidine-4-carbonitrile** or its analogs can be formed as impurities or intermediates.[\[17\]](#) As such, it serves as a valuable analytical reference standard for forensic laboratories and quality control departments in pharmaceutical manufacturing to detect and quantify related substances.[\[16\]](#)[\[17\]](#)

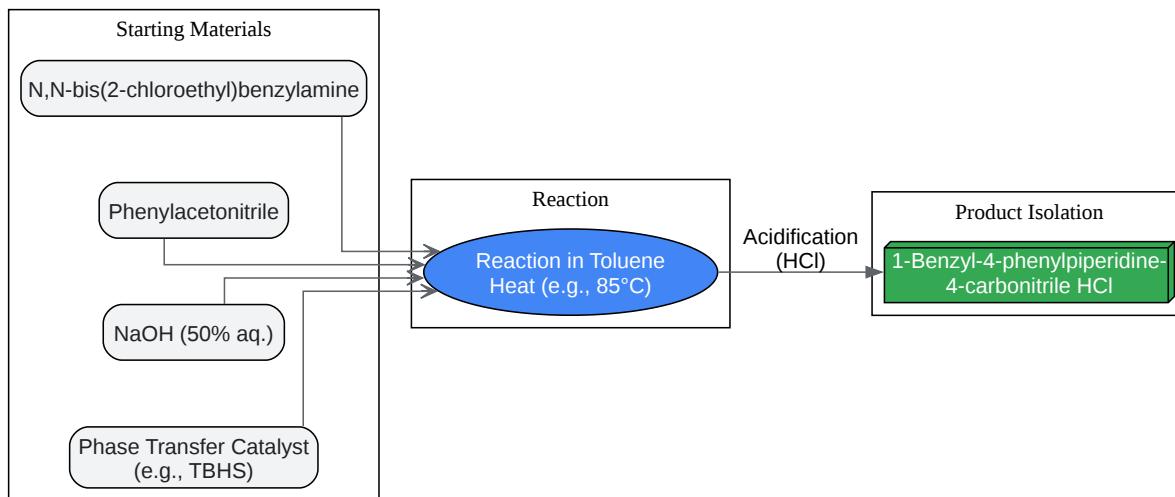
Quantitative Data for Structurally Related Derivatives

No direct biological activity data for **1-Benzyl-4-phenylpiperidine-4-carbonitrile** is readily available in the cited literature. However, the following table summarizes the potent activity of structurally related derivatives, illustrating the therapeutic potential of the core scaffold.

Derivative Class / Compound	Target(s)	Assay Type	Activity Metric	Value	Reference
Benzylpiperidine Derivative (Compound 21)	Acetylcholinesterase (AChE)	Enzyme Inhibition	IC_{50}	0.56 nM	[13]
Dual-Acting Benzylpiperidine (Compound 52)	Mu-Opioid Receptor (MOR)	Receptor Binding	K_i	56.4 nM	[10]
Dual-Acting Benzylpiperidine (Compound 52)	Sigma-1 Receptor (σ_1R)	Receptor Binding	K_i	11.0 nM	[10]
Phenylpiperidin-4-ylidenemethyl benzamide (Compound 6a)	Delta Opioid Receptor (δ)	Receptor Binding	IC_{50}	0.87 nM	[18]
Phenylpiperidin-4-ylidenemethyl benzamide (Compound 6a)	Mu/Delta Selectivity	Receptor Binding	Ratio ($K_i \mu/\delta$)	4370	[18]
Phenylpiperidin-4-ylidenemethyl benzamide	Kappa/Delta Selectivity	Receptor Binding	Ratio ($K_i \kappa/\delta$)	8590	[18]

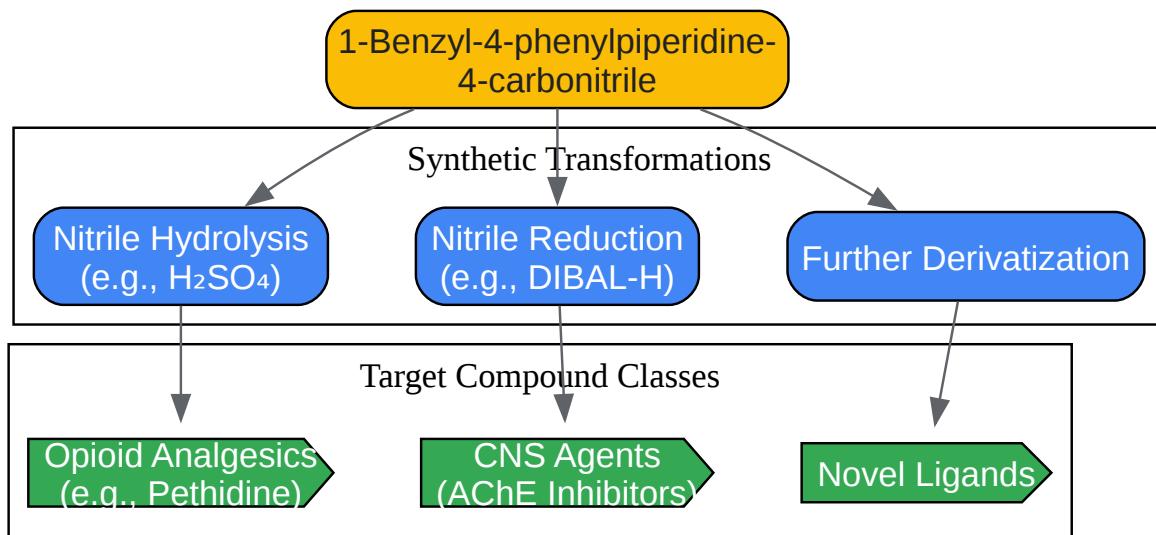
(Compound
6a)

Visualizations



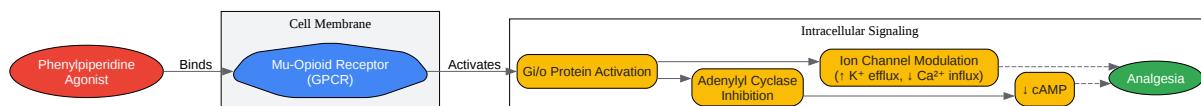
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Caption: General workflow for the synthesis of **1-Benzyl-4-phenylpiperidine-4-carbonitrile HCl**.



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Caption: Role as a versatile intermediate for diverse bioactive compounds.



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Caption: Simplified signaling pathway for Mu-Opioid Receptor (MOR) agonists.

Experimental Protocols

Protocol: Synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonitrile Hydrochloride

This protocol is adapted from a phase-transfer catalysis method.[\[19\]](#)

Materials:

- N,N-bis(2-chloroethyl)benzylamine
- Phenylacetonitrile
- Toluene
- 50% aqueous sodium hydroxide (NaOH) solution
- Tetra-n-butylammonium hydrogen sulfate (TBHS)
- Hydrochloric acid (HCl) solution (e.g., in ether or isopropanol)
- Standard laboratory glassware for organic synthesis, including a round-bottom flask, condenser, and addition funnel
- Magnetic stirrer and heating mantle

Procedure:

- Combine N,N-bis(2-chloroethyl)benzylamine, phenylacetonitrile, TBHS, and toluene in a round-bottom flask equipped with a stirrer, condenser, and addition funnel.
- With vigorous stirring, add the 50% NaOH solution dropwise over a period of 20-30 minutes. The reaction is exothermic; maintain control over the temperature.
- After the addition is complete, heat the reaction mixture to 85°C and maintain for 4 hours.
- Cool the mixture to room temperature. Add water and separate the organic layer.
- Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and remove the toluene under reduced pressure to yield the crude free base.
- Dissolve the crude product in a suitable solvent (e.g., diethyl ether or isopropanol).
- Slowly add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to yield **1-benzyl-4-phenylpiperidine-4-carbonitrile hydrochloride**.[\[19\]](#)

Protocol: Representative Radioligand Receptor Binding Assay (General)

This protocol provides a general framework for assessing the binding affinity of derivatives at a target receptor (e.g., mu-opioid receptor).

Materials:

- Cell membranes or tissue homogenates expressing the receptor of interest (e.g., CHO cells expressing MOR).
- Radioligand (e.g., [³H]DAMGO for MOR).
- Non-specific binding agent (e.g., naloxone).
- Test compound (derivatives of **1-benzyl-4-phenylpiperidine-4-carbonitrile**).
- Incubation buffer (e.g., Tris-HCl buffer).
- 96-well plates, filter mats (e.g., GF/C), and a cell harvester.
- Scintillation cocktail and a liquid scintillation counter.

Procedure:

- Prepare serial dilutions of the test compound in the incubation buffer.
- In a 96-well plate, add the incubation buffer, cell membranes, and the radioligand to each well for total binding.
- For non-specific binding wells, add the non-specific binding agent at a high concentration.
- For experimental wells, add the different concentrations of the test compound.

- Incubate the plates at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter mats using a cell harvester.
- Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
- Place the filter disks into scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity in each vial using a liquid scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
- Convert the IC₅₀ to a K_i (inhibition constant) value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K₀), where [L] is the concentration of the radioligand and K₀ is its dissociation constant.

Protocol: Representative In Vivo Acetic Acid-Induced Writhing Test (Mice)

This protocol is a common screening method for evaluating the peripheral analgesic activity of novel compounds.

Materials:

- Male Swiss albino mice (or other appropriate strain).
- Test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose).
- Vehicle control.
- Positive control (e.g., morphine or aspirin).
- 0.6% (v/v) acetic acid solution.

- Syringes and needles for administration (e.g., intraperitoneal, oral).
- Observation chambers.
- Timer.

Procedure:

- Acclimatize the mice to the laboratory environment. Fast the animals overnight with free access to water.
- Divide the animals into groups (e.g., n=6-8 per group): Vehicle control, positive control, and test compound groups (at various doses).
- Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally, 30 minutes before the noxious stimulus).
- After the pre-treatment period, administer the 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing.
- Immediately place each mouse into an individual observation chamber and start the timer.
- After a 5-minute latency period, count the number of writhes (a characteristic stretching and constriction of the abdomen) for each animal over a 10-15 minute period.
- Calculate the mean number of writhes for each group.
- Determine the percentage of analgesic protection using the formula: % Protection = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
- Analyze the data for statistical significance (e.g., using ANOVA followed by a post-hoc test) and determine the ED₅₀ (effective dose to produce 50% of the maximal effect) if multiple doses were tested.

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